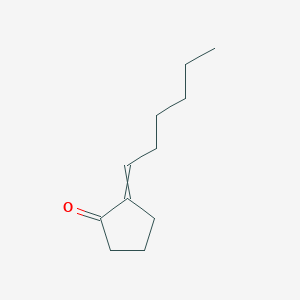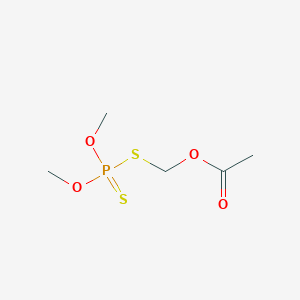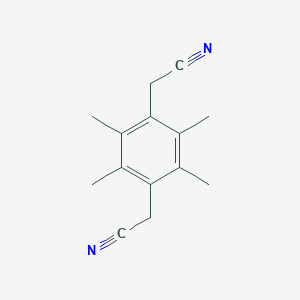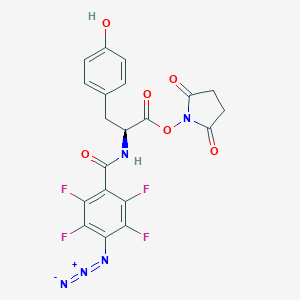
Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate (SATA) is a chemical compound that is widely used in scientific research for labeling proteins and peptides. The compound is a derivative of tyrosine and contains an azide group that can be used for bioorthogonal chemistry.
作用機序
The mechanism of action of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate is based on the selective reaction of the azide group with alkyne-containing molecules. This reaction is highly specific and can be carried out in the presence of other functional groups, making it an ideal tool for labeling proteins and peptides in complex biological systems.
生化学的および生理学的効果
Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate does not have any known biochemical or physiological effects on living organisms. The compound is used solely as a research tool and is not intended for therapeutic use.
実験室実験の利点と制限
The use of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate in lab experiments has several advantages. The compound is relatively easy to synthesize and can be used to label proteins and peptides in complex biological systems. The specificity of the bioorthogonal reaction allows for the selective labeling of proteins and peptides, enabling the study of protein function and localization in living cells.
However, Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate also has some limitations. The labeling reaction can be slow and may require high concentrations of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate and alkyne-containing molecules. In addition, the labeling reaction can be affected by the presence of other functional groups, which may limit the specificity of the reaction.
将来の方向性
There are several future directions for the use of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate in scientific research. One area of interest is the development of new bioorthogonal reactions that can be used in conjunction with Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate labeling. Another area of interest is the use of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate in the study of protein-protein interactions and the identification of protein complexes in living cells. Additionally, the development of new imaging techniques that can be used to visualize Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate-labeled proteins and peptides in living cells is an area of active research.
合成法
The synthesis of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate involves the reaction of N-hydroxysuccinimide (NHS) with 4-azido-2,3,5,6-tetrafluorobenzoic acid (TFBA) to form NHS-TFBA. This intermediate is then reacted with tyrosine to form Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate. The synthesis of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate is a relatively straightforward process and can be carried out in a laboratory setting.
科学的研究の応用
Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate is widely used in scientific research as a tool for labeling proteins and peptides. The azide group in Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate can be selectively reacted with alkyne-containing molecules through bioorthogonal chemistry, allowing for the specific labeling of proteins and peptides in complex biological systems. This technique has revolutionized the field of proteomics and has enabled the study of protein function and localization in living cells.
特性
CAS番号 |
131238-02-3 |
|---|---|
製品名 |
Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate |
分子式 |
C20H13F4N5O6 |
分子量 |
495.3 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H13F4N5O6/c21-14-13(15(22)17(24)18(16(14)23)27-28-25)19(33)26-10(7-8-1-3-9(30)4-2-8)20(34)35-29-11(31)5-6-12(29)32/h1-4,10,30H,5-7H2,(H,26,33)/t10-/m0/s1 |
InChIキー |
XABONMPGCGYPCZ-JTQLQIEISA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
その他のCAS番号 |
131238-02-3 |
同義語 |
SATFBT succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



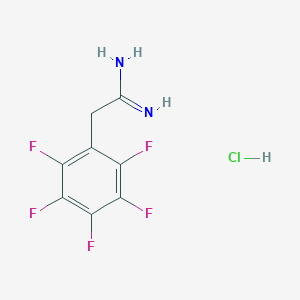

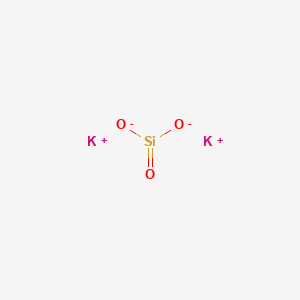
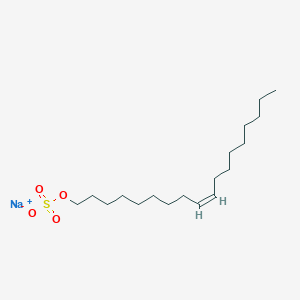
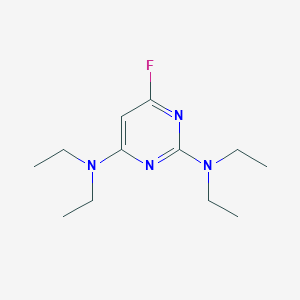
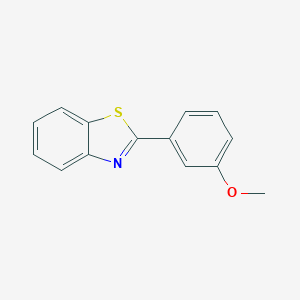
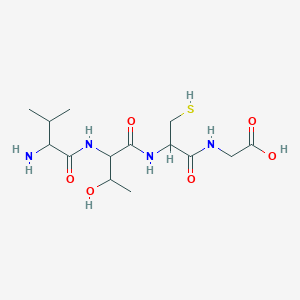
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
